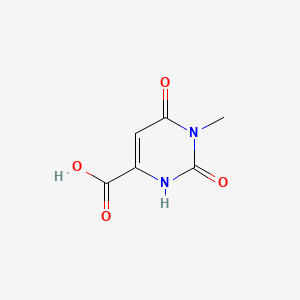![molecular formula C18H14F3N3O2S B1224483 5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224483.png)
5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of barbiturates.
科学的研究の応用
Molecular Structure Analysis
Research has explored the spectroscopic characterization of similar compounds, focusing on molecular geometry, vibrational spectra, and charge transfer interactions. For instance, Paulraj and Muthu (2013) investigated the FT-IR and FT-Raman spectra of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, analyzing molecular geometry and vibrational assignments using HF and B3LYP(DFT) methods (Paulraj & Muthu, 2013).
Generation of Methyleneketene
Research by Brown, Eastwood, and McMullen (1976) explored the pyrolytic generation of methyleneketene from compounds like 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione. Their study involved oxidation and pyrolysis processes, revealing insights into the formation of methyleneketene and its breakdown products (Brown, Eastwood, & McMullen, 1976).
Synthesis and Biological Evaluation
Leblois et al. (1987) investigated the synthesis of various indane-1,3-diones, including 2-(1,4-dihydro 4-pyridinylidene) indane-1,3-diones, which are structurally related to the compound . Their work focused on synthesizing these compounds and evaluating their anti-inflammatory activities (Leblois et al., 1987).
Structural Studies of Similar Compounds
Šafár̆ et al. (2000) conducted a study on compounds like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, examining their ring-opening reactions with secondary amines. This research offers insights into the behavior of similar cyclic compounds under chemical reactions (Šafár̆ et al., 2000).
Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) studied trifluoromethyl-substituted compounds, including protoporphyrinogen IX oxidase inhibitors, focusing on their molecular structures and crystal formations. These studies can provide a framework for understanding the properties of similar trifluoromethyl-substituted compounds (Li et al., 2005).
特性
製品名 |
5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
分子式 |
C18H14F3N3O2S |
分子量 |
393.4 g/mol |
IUPAC名 |
5-[1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H14F3N3O2S/c1-10-7-12(14-15(25)22-17(27)23-16(14)26)8-13(18(19,20)21)24(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,22,23,25,26,27) |
InChIキー |
MNGXUGSTRXRLNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC3=CC=CC=C3)C(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1224401.png)
![2,4-dimethyl-N-[[4-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224402.png)
![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B1224403.png)



![3-amino-N-(2-fluorophenyl)-6-(2-furanyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1224417.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide](/img/structure/B1224419.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224421.png)

![5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole](/img/structure/B1224423.png)
![2-[[1-Oxo-2-(phenylthio)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224424.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide](/img/structure/B1224425.png)
![7-[(6,8-Dichloro-4-quinazolinyl)oxymethyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1224427.png)